molecular formula C16H13ClN2OS3 B2544513 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide CAS No. 895475-32-8

3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

Cat. No. B2544513
M. Wt: 380.92
InChI Key: UMKSKDKWFLHIJN-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCT251545 and is a member of the thiazole-based series of compounds that have been developed as inhibitors of the protein kinase PAK4.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds related to 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide have been synthesized and characterized for their antimicrobial and antifungal properties. Studies reveal that these compounds exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Candida glabrata. The evaluation involved synthesizing various derivatives and testing their minimum inhibitory concentrations against these pathogens, demonstrating their potential as lead compounds for developing new antimicrobial agents (Kubba & Rahim, 2018).

Corrosion Inhibition

Another area of application for these chemical compounds is in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives on iron surfaces. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interaction strength between the metal surface and the molecules. The findings suggest that these compounds can serve as effective corrosion inhibitors, which is crucial for protecting metal surfaces in various industrial applications (Kaya et al., 2016).

Molecular Docking and Quantum Chemical Analysis

The biological activity of related compounds has also been studied through molecular docking and quantum chemical analysis. These methods provide insights into the hydrogen bonding and binding energy with different proteins, potentially explaining the biological activity observed. Additionally, the analysis of occupied and unoccupied molecular orbitals, as well as non-covalent interactions, helps in understanding the stability and reactivity of these compounds. Such studies are fundamental in drug design and development, offering a pathway to explore these compounds' therapeutic potential (Viji et al., 2020).

Synthesis and Characterization

The synthesis and characterization of compounds with a core structure similar to 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide have been extensively reported. These studies involve detailed spectroscopic analysis to elucidate their structures and properties, paving the way for their application in various biological and industrial processes. By understanding these compounds' molecular frameworks, researchers can modify and optimize them for specific applications, ranging from therapeutics to materials science (Dawbaa et al., 2021).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS3/c17-11-3-5-12(6-4-11)21-9-7-15(20)19-16-18-13(10-23-16)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKSKDKWFLHIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

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